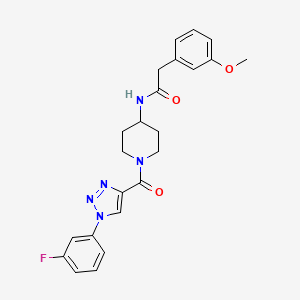
N-(1-(1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-2-(3-methoxyphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(1-(1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-2-(3-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C23H24FN5O3 and its molecular weight is 437.475. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(1-(1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-2-(3-methoxyphenyl)acetamide is a complex organic compound that belongs to the class of triazole derivatives. Triazoles have garnered significant attention in medicinal chemistry due to their diverse biological activities, including antibacterial, antifungal, and anticancer properties. This article delves into the biological activity of this specific compound, exploring its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure
The compound is characterized by the following structural features:
- Triazole ring : A five-membered ring containing three nitrogen atoms.
- Piperidine moiety : A six-membered ring containing one nitrogen atom.
- Fluorophenyl and methoxyphenyl substituents : These aromatic groups are known to influence the biological activity of compounds.
The biological activity of triazole derivatives often involves interaction with various biological targets. For instance:
- Inhibition of Enzymatic Activity : Triazoles can inhibit enzymes that are crucial for microbial survival or cancer cell proliferation.
- Receptor Modulation : Some triazole derivatives act as agonists or antagonists at specific receptors involved in inflammatory and metabolic pathways.
Antimicrobial Activity
Research indicates that triazole derivatives exhibit significant antimicrobial properties. The following table summarizes the antimicrobial efficacy of related triazole compounds:
| Compound Name | Target Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|---|
| Triazole A | Staphylococcus aureus | 8 µg/mL | |
| Triazole B | Escherichia coli | 16 µg/mL | |
| Triazole C | Pseudomonas aeruginosa | 32 µg/mL |
Anticancer Activity
Studies have shown that triazole derivatives can exhibit anticancer properties by inducing apoptosis in cancer cells. The following findings highlight the anticancer potential of similar compounds:
- Cell Lines Tested : Compounds were tested against various cancer cell lines including MCF-7 (breast cancer) and HeLa (cervical cancer).
- IC50 Values : The IC50 values for related triazole compounds ranged from 10 to 30 µM, indicating moderate to high potency against these cell lines.
Case Studies
- Study on Antibacterial Efficacy : A study evaluated the antibacterial activity of several triazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that compounds with a fluorophenyl substituent showed enhanced activity against S. aureus and E. coli compared to their non-fluorinated counterparts .
- Anticancer Evaluation : Another investigation assessed the cytotoxic effects of a series of triazoles on human cancer cell lines. The results demonstrated that compounds with piperidine moieties exhibited superior anticancer activity due to their ability to disrupt cellular signaling pathways involved in proliferation .
Eigenschaften
IUPAC Name |
N-[1-[1-(3-fluorophenyl)triazole-4-carbonyl]piperidin-4-yl]-2-(3-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24FN5O3/c1-32-20-7-2-4-16(12-20)13-22(30)25-18-8-10-28(11-9-18)23(31)21-15-29(27-26-21)19-6-3-5-17(24)14-19/h2-7,12,14-15,18H,8-11,13H2,1H3,(H,25,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWLAIMBXAYQATA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CC(=O)NC2CCN(CC2)C(=O)C3=CN(N=N3)C4=CC(=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24FN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













